Boiling Point Differential: N-Phenyl vs. N-Benzyl Tetrahydrofuran-3-amine
N-Phenyloxolan-3-amine exhibits a higher computed boiling point (292.4 ± 33.0 °C at 760 mmHg) compared to its closest N-substituted analog, N-benzyloxolan-3-amine (CAS 162851-40-3, boiling point 284.3 ± 33.0 °C at 760 mmHg), representing an ~8 °C differential that affects distillation-based purification strategies and thermal stability considerations during synthesis . Both compounds share nearly identical computed density (1.1 ± 0.1 g/cm³) and flash point (~112.4 °C), isolating the boiling point difference as attributable to the N-phenyl versus N-benzyl substitution .
| Evidence Dimension | Boiling point (computed) |
|---|---|
| Target Compound Data | 292.4 ± 33.0 °C at 760 mmHg (N-phenyloxolan-3-amine, CAS 162851-41-4) |
| Comparator Or Baseline | 284.3 ± 33.0 °C at 760 mmHg (N-benzyloxolan-3-amine, CAS 162851-40-3) |
| Quantified Difference | ~8.1 °C higher for the N-phenyl analog |
| Conditions | Computed values (ACD/Labs predictive model); 760 mmHg atmospheric pressure |
Why This Matters
The 8 °C boiling point differential directly impacts distillation cut points and solvent recovery protocols during large-scale synthesis, making the two compounds non-interchangeable in established process workflows.
